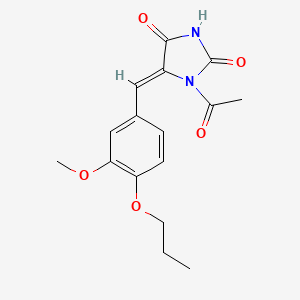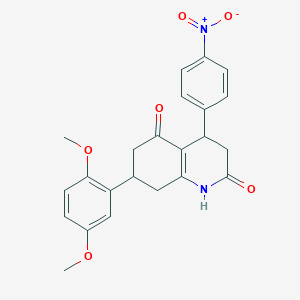
2-(5-bromo-2-hydroxybenzoyl)-N-cyclohexylhydrazinecarbothioamide
Übersicht
Beschreibung
2-(5-bromo-2-hydroxybenzoyl)-N-cyclohexylhydrazinecarbothioamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BHC and has been found to have unique biochemical and physiological effects that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of BHC involves the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. By inhibiting the proteasome, BHC can induce apoptosis in cancer cells and prevent their proliferation. BHC has also been found to induce cell cycle arrest and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
BHC has been found to have unique biochemical and physiological effects that make it a promising candidate for further investigation. Studies have shown that BHC can modulate the expression of various genes and proteins involved in cell growth, differentiation, and apoptosis. BHC has also been found to have antioxidant properties and can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BHC in lab experiments include its relatively simple synthesis, its ability to induce apoptosis in cancer cells, and its unique biochemical and physiological effects. However, there are also limitations to using BHC, including its potential toxicity and the need for further investigation into its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on BHC, including:
1. Investigating the pharmacokinetics and pharmacodynamics of BHC to determine its potential as a therapeutic agent.
2. Exploring the mechanisms of action of BHC in greater detail to identify potential targets for cancer therapy.
3. Developing new derivatives of BHC with improved efficacy and reduced toxicity.
4. Investigating the potential of BHC as a treatment for other diseases, such as neurodegenerative disorders.
5. Conducting clinical trials to evaluate the safety and efficacy of BHC in humans.
In conclusion, BHC is a promising compound that has been studied for its potential applications in scientific research, particularly in the field of cancer research. Further investigation into the pharmacokinetics, pharmacodynamics, and mechanisms of action of BHC is needed to fully understand its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
BHC has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BHC has anticancer properties and can induce apoptosis in cancer cells. BHC has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models.
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-hydroxybenzoyl)amino]-3-cyclohexylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2S/c15-9-6-7-12(19)11(8-9)13(20)17-18-14(21)16-10-4-2-1-3-5-10/h6-8,10,19H,1-5H2,(H,17,20)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGHPQWKLOVYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4723261.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4723268.png)
![6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4723275.png)
![methyl 4-methyl-3-({[(3-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4723276.png)
![methyl 3-(2-anilino-2-oxoethyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4723285.png)
![4-(4-morpholinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4723287.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4723291.png)
![3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide](/img/structure/B4723295.png)
![1-(2,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4723300.png)


![4-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4723332.png)
![2,2,2-trifluoro-N-(4-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4723344.png)